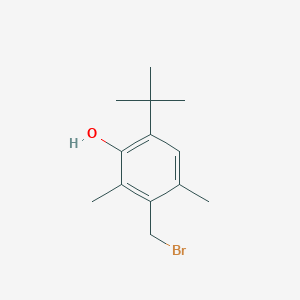

3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol

Descripción

Contextual Significance of Substituted Phenols as Synthetic Targets

Substituted phenols are a class of compounds of paramount interest to organic, medicinal, and polymer chemists. oregonstate.edu They are indispensable molecules that form the structural basis for essential pharmaceuticals, agrochemicals, and a wide array of synthetic materials. oregonstate.edu For instance, the food additive butylated hydroxytoluene (BHT) and substructures of biological polymers like lignin (B12514952) are based on substituted phenols. oregonstate.edu

The properties of these molecules are significantly influenced by the nature and position of the substituents on the phenolic ring. oregonstate.edu Consequently, the development of methods for the synthesis of phenols with precise control over substitution patterns is a major focus of chemical research. oregonstate.eduorganic-chemistry.org Substituted phenols serve as critical starting materials for the synthesis of more complex structures, such as benzopyran derivatives, making them fundamental building blocks in organic chemistry. wisdomlib.orgresearchgate.net

Table of Representative Substituted Phenols and Their Applications

| Compound | Application Area | Significance |

|---|---|---|

| Butylated Hydroxytoluene (BHT) | Food & Materials | Used as a common antioxidant additive to prevent spoilage. oregonstate.edu |

| 2-Phenylphenol | Agrochemicals | Employed as a citrus fungicide. oregonstate.edu |

| Tyrosine | Biochemistry | An essential amino acid and a building block for proteins. oregonstate.edu |

| Morphine | Pharmaceuticals | A potent analgesic compound. oregonstate.edu |

The Xylenol Framework as a Platform for Advanced Functionalization

The core of the title compound is a xylenol structure, which is a derivative of phenol (B47542) containing two methyl groups. ontosight.ai This framework provides a robust and versatile platform for further chemical modification. The parent compound, 6-tert-butyl-2,4-xylenol, is itself a useful chemical, employed as an antioxidant and in the production of lubricants, greases, and fuels. cymitquimica.comeuropa.eunih.gov

The existing substituents on the xylenol ring—the hydroxyl group, two methyl groups, and the tert-butyl group—govern the electronic and steric environment of the aromatic ring. This pre-existing substitution pattern directs the position of subsequent chemical reactions, allowing for regioselective functionalization. The inherent reactivity of the xylene aromatic system, as seen in its photooxidation to form secondary organic aerosols, underscores its capacity to undergo further chemical transformations. copernicus.org This makes the xylenol scaffold an excellent starting point for creating a diverse library of derivative compounds with tailored properties.

Strategic Importance of Bromomethyl and tert-Butyl Moieties in Complex Compound Design

The specific choice of the bromomethyl and tert-butyl groups as substituents is a strategic decision in the design of complex molecules. Each group imparts distinct and valuable characteristics that chemists can exploit during multi-step syntheses.

The bromomethyl group (-CH₂Br) is a highly reactive functional group. ontosight.ai Its presence transforms the otherwise stable aromatic compound into a versatile synthetic intermediate. The carbon-bromine bond is relatively weak, making the bromine atom a good leaving group in nucleophilic substitution reactions. researchgate.net This allows for the easy introduction of a wide variety of other functional groups. Furthermore, the bromomethyl group can participate in the formation of highly reactive bromomethyl radicals, which are key intermediates in various coupling and addition reactions. ontosight.ai This high reactivity makes the bromomethyl moiety an essential tool for constructing complex molecular architectures. researchgate.netdatapdf.com

In contrast, the tert-butyl group (-C(CH₃)₃) is prized for its significant steric bulk. researchgate.net This large, non-reactive group serves several strategic purposes. It can act as a "steric director," physically blocking certain positions on the aromatic ring and thereby forcing incoming reagents to react at other, less hindered sites. This effect, known as the Thorpe-Ingold effect, is a powerful tool for achieving high regioselectivity in chemical reactions. wikipedia.org The bulkiness of the tert-butyl group also provides kinetic stabilization to the molecule, preventing unwanted side reactions at adjacent positions. researchgate.netwikipedia.org By implementing steric congestion and conformational rigidity, the tert-butyl group is crucial in controlling the three-dimensional shape and stability of complex molecules. researchgate.netchemrxiv.org

Summary of Functional Group Roles in Synthesis

| Functional Group | Primary Role in Synthesis | Chemical Property Exploited |

|---|---|---|

| Bromomethyl | Reactive handle for functionalization | High reactivity of C-Br bond, radical formation ontosight.airesearchgate.net |

| tert-Butyl | Steric director & stabilizing agent | Extreme bulk, kinetic stabilization researchgate.netwikipedia.org |

Structure

3D Structure

Propiedades

IUPAC Name |

3-(bromomethyl)-6-tert-butyl-2,4-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO/c1-8-6-11(13(3,4)5)12(15)9(2)10(8)7-14/h6,15H,7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQNVJNDLOHEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CBr)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80240109 | |

| Record name | 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80240109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93982-04-8 | |

| Record name | 3-(Bromomethyl)-6-(1,1-dimethylethyl)-2,4-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93982-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093982048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80240109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(BROMOMETHYL)-6-(TERT-BUTYL)-2,4-XYLENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B68WA78W6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Bromomethyl 6 Tert Butyl 2,4 Xylenol and Its Analogues

Regioselective Alkylation Strategies for Xylenol Precursors

The introduction of a bulky tert-butyl group onto a phenolic ring is a critical step in forming the backbone of the target molecule. The primary challenge lies in controlling the position of this electrophilic substitution, as multiple sites on the aromatic ring are activated by the hydroxyl and methyl groups.

The tert-butylation of phenols is a classic Friedel-Crafts alkylation reaction. The choice of catalyst is paramount in directing the regioselectivity of this transformation. Various catalytic systems have been explored to favor specific isomers.

Weakly acidic catalysts tend to produce etherified products, while strongly acidic catalysts can lead to a mixture of di- and tri-substituted products. google.com For instance, the use of silica (B1680970) gel has been shown to be an effective heterogeneous catalyst for the tert-butylation of phenol (B47542), allowing for the synthesis of 2-tert-butyl-, 2,6-di-tert-butyl-, and 2,4,6-tri-tert-butylphenols, which are often difficult to obtain selectively via traditional Friedel-Crafts methods. researchgate.net Other solid acid catalysts, such as zeolites, mesoporous materials, and cation-exchange resins, are also employed to enhance selectivity and facilitate catalyst recovery. google.com More recently, non-coordinating acid-base catalyst systems have been developed for the mild and non-reversible tert-butylation of phenols, offering high yields for a range of phenolic substrates. researchgate.netresearchgate.net

Catalytic Systems for tert-Butylation of Phenols

| Catalyst Type | Examples | Key Characteristics & Selectivity |

|---|---|---|

| Lewis Acids | AlCl₃, BF₃ | Traditional Friedel-Crafts catalysts; can lead to mixtures and rearrangements. google.com |

| Brønsted Acids | H₂SO₄, H₃PO₄ | Strong acids that can cause equipment corrosion and side reactions. google.com |

| Solid Acids | Zeolites, Cation-exchange resins, Silica gel | Heterogeneous catalysts offering easier separation, reusability, and often improved regioselectivity. google.comresearchgate.net |

| Non-coordinating Acid-Base | Bis(trifluoromethane)sulfonimide and 2,6-lutidine | Allows for mild, non-reversible tert-butylation with high yields. researchgate.netresearchgate.net |

The reaction medium plays a crucial role in influencing the selectivity and efficiency of chemical reactions. Supercritical carbon dioxide (scCO₂) has emerged as an environmentally benign alternative to conventional organic solvents. researchgate.netnih.gov Its properties, such as density, viscosity, and diffusivity, can be fine-tuned by adjusting temperature and pressure, allowing for precise control over the reaction environment. researchgate.netnih.gov

In the context of alkylation, scCO₂ can enhance the solubility of reactants and influence the catalyst's behavior, thereby affecting the regioselectivity of the tert-butylation process. nih.gov The use of scCO₂ can improve reaction rates for diffusion-limited reactions and can serve as a nonpolar solvent whose strength is tunable. nih.gov While conventional solvents remain common, the unique properties of scCO₂ offer a promising avenue for developing greener and more selective synthetic protocols. researchgate.netchimia.chrsc.org The choice of solvent can impact the distribution of ortho-, meta-, and para-isomers, with thermodynamic and kinetic factors coming into play. For example, the thermodynamically unfavored ortho-isomer can readily isomerize to the less sterically hindered para-isomer, especially in moderately acidic media. google.com

Achieving high selectivity for the ortho-position relative to the hydroxyl group is a significant synthetic challenge due to steric hindrance. Several specialized methods have been developed to overcome this. One effective approach involves the alkylation of phenol with isobutylene (B52900) in the presence of aluminum phenolate, which preferentially directs the alkylation to the ortho position, yielding 2,6-di-tert-butylphenol (B90309) in high yields. google.com This method's selectivity is attributed to the formation of a complex between the phenol and the aluminum catalyst.

Another advanced strategy involves the use of ortho-quinone methide (o-QM) chemistry. researchgate.netescholarship.org This method generates highly reactive o-QM intermediates in-situ, which can then react with nucleophiles. This approach has been shown to be a general and efficient process for constructing a variety of ortho-tert-butyl phenols with good yields and tolerance for various functional groups. researchgate.netescholarship.org

Comparison of Synthetic Routes to Ortho-tert-Butylphenols

| Method | Key Reagents/Catalyst | Advantages | Reference |

|---|---|---|---|

| Aluminum Phenolate Catalysis | Phenol, Isobutylene, Aluminum Phenolate | High selectivity for ortho-alkylation, leading to products like 2,6-di-tert-butylphenol. | google.com |

| ortho-Quinone Methide (o-QM) Chemistry | Base-promoted generation of o-QM from a suitable precursor. | Provides greater yields, flexibility, and generality; tolerates a wide assortment of functional groups. | researchgate.netescholarship.org |

Selective Halogenation Methods for Bromomethyl Group Installation

The final key step in the synthesis of 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol is the introduction of the bromomethyl group. This is typically achieved through the bromination of one of the methyl groups on the aromatic ring. The challenge is to selectively brominate the benzylic position without affecting the aromatic ring itself.

Benzylic C-H bonds are weaker than typical sp³ C-H bonds because the radical formed upon hydrogen abstraction is stabilized by resonance with the adjacent aromatic ring. chemistrysteps.comlibretexts.org This inherent reactivity allows for selective bromination at the benzylic position under free-radical conditions.

The most common reagent for this transformation is N-Bromosuccinimide (NBS). The reaction is typically initiated by light (photo-initiation) or a radical initiator such as azobisisobutyronitrile (AIBN). gla.ac.uk NBS provides a low, constant concentration of bromine radicals, which minimizes side reactions like electrophilic aromatic substitution on the electron-rich phenol ring. chemistrysteps.com The selectivity of benzylic bromination over aromatic bromination is a key advantage of this method, as it allows for the targeted functionalization of the methyl group. gla.ac.ukgla.ac.uk

In the search for more stable, safer, and easier-to-handle brominating agents, several novel reagents have been developed. Benzyltrimethylammonium tribromide (BTMA Br₃) is a notable example. jst.go.jpresearchgate.netnih.gov It is a stable, crystalline solid that can be conveniently weighed and used as a replacement for highly toxic and corrosive liquid bromine. oakwoodchemical.com

BTMA Br₃ has proven effective for a wide range of bromination reactions, including the benzylic bromination of arenes. jst.go.jpresearchgate.net The reaction typically proceeds in a suitable solvent, such as benzene (B151609), in the presence of a radical initiator like AIBN. jst.go.jp This reagent serves as a valuable tool in organic synthesis, facilitating the introduction of bromine into molecules under controlled conditions. chemimpex.com

Comparison of Benzylic Bromination Reagents

| Reagent | Abbreviation | Physical State | Typical Conditions | Advantages |

|---|---|---|---|---|

| N-Bromosuccinimide | NBS | Solid | Radical initiator (AIBN) or light in a non-polar solvent (e.g., CCl₄). | High selectivity for benzylic position; minimizes aromatic bromination. chemistrysteps.comgla.ac.uk |

| Benzyltrimethylammonium Tribromide | BTMA Br₃ | Orange crystalline solid | Radical initiator (AIBN) in a solvent like benzene. jst.go.jp | Stable, non-volatile solid; easier and safer to handle than liquid bromine. jst.go.jpoakwoodchemical.com |

Comparative Studies on Related Chloromethylation Procedures

The introduction of a halomethyl group onto a phenolic core is a critical transformation for the synthesis of 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol and its analogues. Chloromethylation, a related and often precursor reaction, has been the subject of various procedural studies to optimize yield, selectivity, and environmental impact. The chloromethylation of 6-tert-butyl-2,4-xylenol, the immediate precursor to the target compound, is typically achieved via electrophilic aromatic substitution.

Different reagent systems have been developed for this purpose. A common method involves the use of formaldehyde (B43269) (often in the form of paraformaldehyde) and hydrogen chloride. A clean production method for the analogous 2,4-dimethyl-3-chloromethyl-6-tert.-butyl phenol utilizes paraformaldehyde with concentrated hydrochloric acid, followed by the introduction of dried hydrogen chloride gas to drive the reaction. google.com This approach aims to reduce waste streams by allowing for the recycling of the aqueous layer. google.com

Alternative chloromethylating systems have also been investigated to avoid the use of strong acids or to achieve higher degrees of substitution under milder conditions. One such system employs a mixture of paraformaldehyde and chlorotrimethylsilane (B32843) (Me3SiCl) with a Lewis acid catalyst, such as stannic tetrachloride (SnCl4), in a solvent like chloroform. researchgate.net This methodology has been studied for the chloromethylation of various polymers, demonstrating that the degree of substitution can be controlled by modulating the molar ratios of the reagents and the reaction time. researchgate.net While directly applied to polymers, the principles are relevant for small molecule synthesis, offering a different mechanistic pathway and reaction environment compared to traditional acid-catalyzed methods.

A comparison of these approaches highlights a trade-off between reagent cost, reaction conditions, and catalyst requirements. The hydrochloric acid method is traditional and uses readily available materials, while the trimethylsilyl (B98337) chloride system offers a potentially milder alternative, though it requires a Lewis acid catalyst. google.comresearchgate.net

Table 1: Comparative Overview of Chloromethylation Procedures for Phenolic Compounds

| Feature | Method A: Acid-Catalyzed | Method B: Lewis Acid-Catalyzed |

|---|---|---|

| Chlorine Source | Hydrochloric Acid / Hydrogen Chloride google.com | Chlorotrimethylsilane (Me3SiCl) researchgate.net |

| Carbon Source | Paraformaldehyde google.com | Paraformaldehyde researchgate.net |

| Catalyst | Acid-catalyzed (self-catalyzed by HCl) google.com | Stannic Tetrachloride (SnCl4) researchgate.net |

| Solvent | Halogenated Hydrocarbon google.com | Chloroform researchgate.net |

| Typical Temperature | ~40 °C google.com | Not specified, but often room temp. to mild heat |

| Key Advantage | Uses inexpensive, common reagents. google.com | Milder conditions, control over substitution degree. researchgate.net |

Convergent and Divergent Synthetic Pathways to the Target Compound

The synthesis of 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol can be approached through various strategic pathways. The choice between convergent and divergent strategies depends on the ultimate goal, whether it is the specific target compound or the generation of a library of structurally diverse analogues.

A linear or sequential strategy is the most direct approach to synthesizing 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol. This method involves the stepwise modification of a simple, commercially available starting material, the xylenol core.

The logical synthetic sequence is as follows:

Tert-Butylation: The synthesis begins with 2,4-xylenol (2,4-dimethylphenol). The sterically bulky tert-butyl group is installed at the ortho-position to the hydroxyl group (C6 position), which is activated by the electron-donating hydroxyl and methyl groups. This is typically achieved through a Friedel-Crafts alkylation reaction using isobutylene as the alkylating agent and an acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid. wikipedia.orgchemicalbook.comchemicalbook.com This reaction selectively yields 6-tert-butyl-2,4-xylenol. chemicalbook.com The reaction conditions can be optimized to achieve high conversion and selectivity. chemicalbook.com

Halomethylation: The second step involves the functionalization of the remaining activated position on the aromatic ring, C3. This is accomplished via an electrophilic substitution reaction to introduce the bromomethyl group. This can be done directly using a bromomethylating agent or, more commonly, through a two-step process involving chloromethylation followed by a halide exchange (Finkelstein reaction). As described previously, chloromethylation of the 6-tert-butyl-2,4-xylenol intermediate would yield 3-(chloromethyl)-6-(tert-butyl)-2,4-xylenol. google.com Subsequent treatment with a bromide salt, such as sodium bromide in acetone, would then furnish the final target compound, 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol. This sequential C-H functionalization provides a controlled and high-yielding route to the desired molecule. researchgate.netnih.gov

A divergent or modular approach is highly effective when the goal is to generate a variety of analogues based on the xylenol scaffold for applications such as structure-activity relationship studies. nih.gov This strategy relies on synthesizing a key intermediate that can be readily converted into a multitude of different final products. scispace.com

In this context, 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol itself serves as an excellent divergent intermediate. The bromomethyl group is a highly reactive electrophilic handle, susceptible to nucleophilic substitution by a wide array of nucleophiles. This allows for the introduction of significant structural diversity at the C3-methyl position.

Key diversification pathways from the target compound include:

Ether Formation: Reaction with various alcohols or phenols in the presence of a base would yield a library of ether analogues.

Amine Synthesis: Treatment with primary or secondary amines would lead to the formation of secondary or tertiary benzylic amines, respectively.

Thioether Synthesis: Reaction with thiols would provide access to a range of thioether derivatives.

Ester Formation: Conversion to the corresponding alcohol followed by esterification, or direct reaction with carboxylate salts, can introduce ester functionalities.

This modular approach, where the core xylenol scaffold is prepared and then "decorated" with various functional groups via the bromomethyl handle, is a powerful tool in medicinal chemistry and materials science for rapidly accessing a wide chemical space from a single, advanced intermediate. nih.gov

Elucidating the Reactivity Profile and Reaction Mechanisms of 3 Bromomethyl 6 Tert Butyl 2,4 Xylenol

Steric and Electronic Effects of the tert-Butyl Substituent on Chemical Reactivity

The tert-butyl group is a large, non-polar substituent that exerts profound steric and electronic effects on the reactivity of the aromatic ring. mdpi.com

Modulating Reactivity in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), new substituents are introduced onto the aromatic ring. The outcome of such reactions on 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol is controlled by the combined directing effects of the existing groups.

Hydroxyl Group (-OH): A powerful activating, ortho-para director due to its strong +M (mesomeric) effect. youtube.comumb.edu

Methyl Groups (-CH₃): Weakly activating, ortho-para directors.

tert-Butyl Group (-C(CH₃)₃): A weakly activating, ortho-para director through inductive effects and hyperconjugation. mdpi.com Its most significant contribution, however, is steric hindrance. mdpi.com

Bromomethyl Group (-CH₂Br): A weakly deactivating group due to the inductive effect of the bromine atom.

The overwhelmingly powerful activating and directing effect of the hydroxyl group dominates the regioselectivity of EAS. youtube.com It strongly directs incoming electrophiles to the positions ortho and para to it. In this molecule, the para position (position 4 relative to the -OH) is already occupied by a methyl group. The two ortho positions are positions 2 and 6. Position 6 is occupied by the tert-butyl group, leaving position 2 (occupied by a methyl group) and the only remaining vacant position on the ring, position 5. The hydroxyl group would direct an incoming electrophile to position 5. However, this position is flanked by a methyl group and the very large tert-butyl group, creating substantial steric hindrance. This steric bulk significantly reduces the reactivity of the C5 position, making further EAS on this substrate difficult.

Influence on Reaction Pathways and Selectivity

The steric hindrance imparted by the tert-butyl group plays a crucial role in directing reaction outcomes. By physically blocking access to adjacent sites, it can enhance the selectivity of certain reactions. For example, in the alkylation of phenols, a tert-butyl group can direct incoming electrophiles away from the sterically encumbered ortho position, favoring reaction at the less hindered para position. acs.orgacs.org In the case of 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol, the tert-butyl group at position 6 effectively shields the hydroxyl group and the adjacent C5 position from attack by bulky reagents. This steric protection enhances the stability of the molecule and can be exploited to favor specific reaction pathways over others. mdpi.com

Reversible Masking of Reactive Sites through De-tert-butylation

The tert-butyl group can be used as a strategic "protecting" or "masking" group in multi-step syntheses. nih.govorganic-chemistry.org It can be introduced onto a phenolic ring via Friedel-Crafts alkylation to block a specific position, allowing other transformations to occur at less hindered sites. Crucially, the tert-butyl group can be subsequently removed under acidic conditions, a process known as dealkylation or de-tert-butylation. google.com

This process typically involves treating the tert-butylated phenol (B47542) with a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures. google.comprepchem.com The reaction proceeds via an electrophilic aromatic substitution mechanism in reverse, where a proton attacks the carbon bearing the tert-butyl group, leading to the formation of a carbocation (isobutylene) and regenerating the unsubstituted phenol.

This reversibility allows for the temporary masking of a reactive aromatic position. For instance, a phenol could be di-tert-butylated to protect both ortho positions, forcing a subsequent reaction to occur at the para position. Following this, one or both tert-butyl groups could be removed to unmask the ortho positions for further functionalization. This strategy increases the synthetic utility of hindered phenols by providing a method to control regioselectivity. google.com

| Substituent | Position | Electronic Effect | Steric Effect | Directing Influence |

|---|---|---|---|---|

| -OH | 1 | Strongly Activating (+M > -I) | Low | Ortho, Para |

| -CH₃ | 2, 4 | Weakly Activating (+I) | Moderate | Ortho, Para |

| -CH₂Br | 3 | Weakly Deactivating (-I) | Moderate | Meta |

| -C(CH₃)₃ | 6 | Weakly Activating (+I) | High | Ortho, Para (Hindered) |

Mechanistic Studies of Derivatization Reactions Involving the Phenolic Hydroxyl and Aromatic Ring

The reactivity of 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol is primarily dictated by its functional groups: the phenolic hydroxyl group, the activated aromatic ring, and the benzylic bromide. Derivatization reactions targeting the hydroxyl group and the aromatic ring are of significant interest for modifying the molecule's properties. Mechanistic studies, often combining experimental kinetics with computational modeling, are crucial for understanding the pathways of these transformations, particularly given the steric hindrance imposed by the bulky tert-butyl group.

Computational and Experimental Mechanistic Investigations

Detailed investigations into the reaction mechanisms of sterically hindered phenols, such as analogs of 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol, provide a framework for predicting its reactivity. These studies focus on how substituents influence reaction rates, regioselectivity, and transition state energies.

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group is a primary site for derivatization through reactions like etherification and esterification. The mechanism often involves an initial deprotonation to form a phenoxide ion, which then acts as a nucleophile.

Experimental Findings: Kinetic studies on substituted phenols reveal the significant impact of steric hindrance on reaction rates. For instance, the rate of hydrogen atom abstraction from the phenolic hydroxyl by alkyl radicals is heavily influenced by the size of the ortho substituents. cmu.edu The bulky tert-butyl group ortho to the hydroxyl in 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol sterically shields the hydroxyl group, which can reduce its reactivity in reactions requiring close proximity of reagents. nih.gov Silylation, a common derivatization technique for hydroxyl groups, typically proceeds via an SN2 substitution reaction where the phenoxide attacks the silicon center. researchgate.net The reaction is driven by the formation of a stable silyl (B83357) ether and is facilitated by a good leaving group on the silylating agent. researchgate.net

Table 1: Arrhenius Parameters for Hydrogen Abstraction from Sterically Hindered Phenols by Primary Alkyl Radicals Data from structurally similar compounds to illustrate the effect of steric hindrance.

| Compound | A (M⁻¹s⁻¹) | Eₐ (kcal/mol) | Temperature Range (°C) |

| 2,4,6-Trimethylphenol | 1.8 x 10⁸ | 5.3 | 21 - 85 |

| 2,6-Di-tert-butylphenol (B90309) | 1.1 x 10⁷ | 6.0 | 21 - 85 |

| This table is generated based on data from a study on the reactivity of substituted phenols toward alkyl radicals. cmu.edu |

Reactivity of the Aromatic Ring

The aromatic ring of 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methyl groups.

Experimental Findings: The hydroxyl group is a powerful ortho-, para-director. In this molecule, the positions ortho to the hydroxyl (C2 and C6) and para (C4) are already substituted. Therefore, electrophilic attack would be directed to the remaining C3 and C5 positions. However, the regioselectivity is complex. Classical derivatization strategies for phenols can result in poor regioselectivity, yielding multiple products. nih.gov Kinetic investigations on the oxidation of substituted phenols, such as 4-tert-butyl phenol and 3,4-dimethyl phenol, with potassium bromate (B103136) show that the reaction follows first-order kinetics with respect to the phenol, oxidant, and acid concentration, indicating a well-defined reaction mechanism. journalirjpac.com The order of reactivity is highly dependent on the nature and position of the alkyl substituents. journalirjpac.com

Computational Modeling: Quantum chemical calculations are invaluable for predicting the regioselectivity of electrophilic substitution on complex aromatic rings. nih.govresearchgate.net By calculating the electron density at different positions on the ring and modeling the stability of the corresponding reaction intermediates (sigma complexes), DFT can identify the most favorable site for attack. rsc.org For a substituted nitrobenzene (B124822) series, theoretical scales of electrophilicity have been established using DFT to properly account for the activating and deactivating effects of various substituents, which aligns well with experimental kinetic results. nih.govresearchgate.net Such models could precisely predict whether an incoming electrophile would favor the C3 position (adjacent to the bromomethyl group) or the C5 position in the target molecule.

Table 2: Kinetic and Thermodynamic Parameters for the Oxidation of Substituted Phenols at 308 K (35°C) Data from structurally similar compounds to illustrate the effect of ring substituents.

| Compound | Eₐ (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) |

| 3,4-Dimethylphenol | 58.59 | 56.03 | -55.70 | 73.19 |

| 4-sec-Butylphenol | 61.43 | 58.87 | -59.45 | 77.17 |

| 4-tert-Butylphenol | 65.38 | 62.82 | -48.78 | 77.82 |

| This table is generated based on data from a study on the kinetics of oxidation of substituted phenols by potassium bromate. journalirjpac.com |

Strategic Utility of 3 Bromomethyl 6 Tert Butyl 2,4 Xylenol in Contemporary Organic Synthesis

Precursor in the Construction of Advanced Organic Scaffolds

3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol is a highly functionalized aromatic compound that serves as a valuable building block in organic synthesis. Its strategic importance stems from the presence of three key structural features: a reactive bromomethyl group, a sterically demanding tert-butyl group, and a nucleophilic phenolic hydroxyl group. The interplay of these functionalities allows for its use as a versatile precursor in the construction of complex molecular architectures, including novel heterocyclic systems and macrocycles. The benzylic bromide is a potent electrophile, making the methylene (B1212753) carbon susceptible to attack by a wide range of nucleophiles, which is fundamental to its utility in scaffold construction.

Synthesis of Novel Heterocyclic Compounds and Macrocycles

The reactivity of the bromomethyl group makes 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol an excellent starting material for the synthesis of various heterocyclic compounds. A prominent example is its role as a key intermediate in the synthesis of imidazolines, a class of heterocycles with significant pharmacological applications.

One of the most notable applications is in the synthesis of the nasal decongestant, Oxymetazoline. chemicalbook.comjetir.orggoogle.com In this multi-step synthesis, the precursor 6-tert-butyl-2,4-dimethylphenol is first chloromethylated or bromomethylated to yield the reactive benzylic halide. chemicalbook.comresearchgate.net This intermediate is then typically converted to a nitrile by reaction with sodium cyanide. The subsequent reaction of this nitrile with ethylenediamine (B42938) leads to the formation of the imidazoline (B1206853) ring, yielding Oxymetazoline. chemicalbook.comjetir.org This transformation highlights the compound's utility in building five-membered nitrogen-containing heterocycles.

The general reaction pathway is as follows:

Bromomethylation: 6-tert-Butyl-2,4-xylenol is treated with a bromomethylating agent to install the reactive handle. researchgate.net

Cyanation: The resulting 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol reacts with a cyanide salt to form (4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetonitrile. jetir.org

Cyclization: The nitrile is then heated with ethylenediamine to construct the final imidazoline ring through a cyclocondensation reaction. jetir.org

Beyond imidazolines, the bifunctional nature of this xylenol derivative, possessing both an electrophilic bromomethyl site and a nucleophilic phenolic site, makes it a candidate for constructing macrocycles. Although specific examples in the literature are sparse, its structure is amenable to reactions with long-chain linkers that are also bifunctional. For instance, reaction with a long-chain di-amine or di-thiol under high dilution conditions could facilitate intramolecular cyclization to form macrocyclic ethers or thioethers, incorporating the rigid xylenol unit into a larger ring structure.

Facilitating Carbon-Carbon and Carbon-Heteroatom Bond Formations

The synthetic utility of 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol is fundamentally based on its ability to readily form new chemical bonds at the benzylic position. The carbon-bromine bond is relatively weak and polarized, and the resulting benzylic carbocation is stabilized by the adjacent aromatic ring, making it an excellent substrate for SN1 and SN2 reactions.

Carbon-Heteroatom Bond Formation: This is the most common application, where the bromomethyl group reacts with a variety of heteroatom nucleophiles.

C-N Bond: As seen in the synthesis of Oxymetazoline, reaction with amines is a key step. The reaction with ethylenediamine forms a crucial C-N bond that leads to the imidazoline heterocycle. chemicalbook.comjetir.org

C-S Bond: The compound readily reacts with thiol-based nucleophiles. For example, its reaction with 2-mercaptobenzimidazole (B194830) results in the formation of a sulfide, demonstrating a straightforward method for C-S bond formation. researchgate.net

C-O Bond: Ethers can be synthesized via the Williamson ether synthesis, where the phenolic hydroxyl group of another molecule or an alkoxide attacks the bromomethyl group to displace the bromide ion.

Carbon-Carbon Bond Formation: While less common than C-heteroatom bond formation for this specific reagent, it is a viable pathway for extending carbon frameworks.

Cyanation: The reaction with sodium or potassium cyanide, a key step in some syntheses of Oxymetazoline, replaces the bromine atom with a nitrile group (-CN). chemicalbook.comjetir.org This is a classic example of C-C bond formation that also introduces a versatile functional group that can be further elaborated.

Alkylation: Reactions with organometallic reagents, such as Grignard reagents or organocuprates, or with stabilized carbanions like those derived from malonic esters, can be used to form C-C bonds, attaching new alkyl or acyl groups to the benzylic position.

The table below summarizes the versatility of the bromomethyl group in bond formation reactions.

Table 1: Representative Bond-Forming Reactions

| Bond Type | Nucleophile Example | Reagent Example | Product Type |

|---|---|---|---|

| C-N | Amine | Ethylenediamine | Substituted Amine / Heterocycle |

| C-S | Thiol | 2-Mercaptobenzimidazole | Thioether (Sulfide) |

| C-O | Alkoxide | Sodium Methoxide | Benzyl Ether |

| C-C | Cyanide | Sodium Cyanide | Benzyl Nitrile |

Exploitation as a Versatile Intermediate for Functional Group Interconversion

The inherent reactivity of the bromomethyl group allows 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol to serve as a versatile platform for introducing a wide array of functional groups. This capability is particularly valuable in medicinal chemistry and materials science, where systematic structural modification is required to optimize properties.

Generation of Diverse Phenolic Derivatives for Chemical Library Synthesis

In drug discovery, the generation of chemical libraries containing structurally related compounds is essential for identifying lead candidates. 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol is an ideal starting scaffold for creating such libraries. By subjecting the compound to a panel of different nucleophiles, a diverse set of derivatives can be synthesized in a parallel fashion. Each derivative retains the core 6-(tert-butyl)-2,4-xylenol structure but differs in the functionality attached to the benzylic methylene bridge.

For example, a library could be constructed by reacting the parent compound with:

A diverse set of primary and secondary amines to generate a library of benzylic amines.

Various thiols to produce a library of thioethers.

A range of alcohols and phenols to create a library of ethers.

Different carboxylates to yield a library of esters.

This strategy allows for the rapid exploration of the chemical space around the core phenolic scaffold, facilitating the discovery of molecules with desired biological or material properties.

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Exploration

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a biologically active compound. The synthesis of Oxymetazoline from 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol provides a clear case study. Oxymetazoline is a potent α-adrenergic agonist, and its activity is derived from the specific arrangement of the substituted phenol (B47542) and the imidazoline ring. jetir.orggoogle.com

Using 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol as a common intermediate, medicinal chemists can systematically synthesize analogues to probe the SAR of this class of compounds. Modifications could include:

Varying the Heterocycle: Replacing the ethylenediamine in the final cyclization step with other diamines (e.g., 1,3-diaminopropane) would generate analogues with six-membered rings instead of the five-membered imidazoline.

Altering the Linker: The methylene bridge connecting the phenol and the heterocycle could be modified.

Modifying the Phenolic Core: While the starting material is fixed, subsequent reactions on the phenolic hydroxyl group could introduce further diversity.

By synthesizing these analogues and evaluating their biological activity, researchers can determine which structural features are essential for receptor binding and activation. This knowledge guides the design of new, more effective therapeutic agents. The availability and reactivity of 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol are thus enabling for detailed SAR exploration.

Application of the tert-Butyl Group as a Removable Positional Directing/Protecting Group

The tert-butyl group in 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol is not merely a passive substituent; it plays a crucial role in directing the regioselectivity of synthetic transformations and can also be used as a removable protecting group.

In electrophilic aromatic substitution reactions on phenols, alkyl groups are typically ortho- and para-directing. stackexchange.com The bulky tert-butyl group, when installed at an ortho position, sterically hinders that position, often directing subsequent electrophilic attack to the remaining open para or ortho positions. stackexchange.comresearchgate.net This directing effect is exploited in the synthesis of the parent phenol, 6-tert-butyl-2,4-xylenol, which is prepared by the alkylation of 2,4-xylenol with isobutylene (B52900). wikipedia.org The tert-butyl group adds to the position ortho to the hydroxyl group and meta to both methyl groups.

A key strategic advantage of the tert-butyl group is its ability to be removed under strongly acidic conditions. wikipedia.org This property allows it to be used as a temporary "protecting" or "positional directing" group. A synthetic sequence can be envisioned where the tert-butyl group directs an electrophile to a specific position on the ring. Once the desired substitution is achieved, the tert-butyl group can be cleaved to yield a product that might be difficult to synthesize directly. This de-tert-butylation step unmasks the position formerly occupied by the bulky group, providing access to substitution patterns that would otherwise be disfavored. This dual utility as both a directing and a removable group significantly enhances the synthetic value of tert-butylated phenols like 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol.

Regiocontrol in Multi-Step Synthetic Sequences

The thoughtful orchestration of substituent effects on the aromatic ring of 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol is central to its utility in achieving regiocontrol during multi-step syntheses. The interplay between the electronic nature and steric bulk of the hydroxyl, bromomethyl, and tert-butyl groups dictates the reactivity of the aromatic core, allowing for the selective functionalization of specific positions.

The bulky tert-butyl group, positioned ortho to the hydroxyl group, exerts significant steric hindrance. This steric impediment effectively shields the adjacent ortho position (C5) from the approach of incoming electrophiles. Consequently, electrophilic aromatic substitution reactions are predominantly directed to the less sterically encumbered para position relative to the powerful activating hydroxyl group (C5). This predictable regioselectivity is a cornerstone of its strategic application, enabling chemists to introduce a wide array of functional groups at a specific location on the aromatic ring with high fidelity.

For instance, in the synthesis of complex polyphenolic compounds or tailored ligands, the initial bromomethylation of 6-tert-butyl-2,4-xylenol to form the title compound sets the stage for subsequent regioselective transformations. The bromomethyl group itself is a versatile handle for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. The steric influence of the tert-butyl group ensures that further electrophilic additions to the ring will occur at the desired position, preventing the formation of undesired isomers and simplifying purification processes. This directing effect is crucial in lengthy synthetic sequences where the cumulative yield is highly dependent on the selectivity of each step.

The following table summarizes the directing effects of the substituents on 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol in electrophilic aromatic substitution reactions:

| Substituent | Position | Electronic Effect | Steric Effect | Overall Directing Influence |

| -OH | C1 | Activating (ortho, para-directing) | Moderate | Strong activation, directs to C3 and C5 |

| -CH₃ | C2, C4 | Activating (ortho, para-directing) | Moderate | Weak activation |

| -C(CH₃)₃ | C6 | Activating (ortho, para-directing) | High | Directs away from C5 |

| -CH₂Br | C3 | Deactivating (meta-directing) | Moderate | Weak deactivation |

The combined influence of these groups, particularly the dominant steric hindrance of the tert-butyl group, results in a predictable and synthetically useful outcome where electrophiles are funneled to the C5 position.

Methodologies for Selective De-tert-butylation Reactions

A variety of reagents and conditions have been explored for the removal of tert-butyl groups from phenolic compounds. These methods can be broadly categorized into acidic and Lewis acid-catalyzed reactions.

Acid-Catalyzed De-tert-butylation:

Strong protic acids such as trifluoroacetic acid (TFA), sulfuric acid, or hydrochloric acid can effect the removal of the tert-butyl group. The mechanism involves protonation of the aromatic ring followed by elimination of isobutylene. However, the harshness of these conditions can be detrimental to sensitive functional groups. For substrates like derivatives of 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol, the use of strong, non-nucleophilic acids is crucial to avoid unwanted side reactions at the benzylic bromide.

Lewis Acid-Catalyzed De-tert-butylation:

Lewis acids offer a milder alternative for de-tert-butylation. Reagents such as aluminum chloride (AlCl₃), zinc bromide (ZnBr₂), or titanium tetrachloride (TiCl₄) can coordinate to the phenolic oxygen, enhancing the electrophilicity of the aromatic ring and facilitating the departure of the tert-butyl cation. The choice of Lewis acid and reaction conditions can be tuned to achieve high selectivity. For instance, ZnBr₂ in dichloromethane (B109758) has been shown to be effective for the chemoselective deprotection of tert-butyl esters in the presence of other acid-labile groups, suggesting its potential applicability in the selective de-tert-butylation of complex phenols. jocpr.com

The following interactive table provides a summary of common methodologies for de-tert-butylation of phenols and their general applicability:

| Reagent/Catalyst | Conditions | Advantages | Potential Drawbacks for Sensitive Substrates |

| Trifluoroacetic Acid (TFA) | Neat or in a solvent like CH₂Cl₂ | Volatile, easy to remove | Strong acidity can cleave other acid-labile groups or promote side reactions |

| Aluminum Chloride (AlCl₃) | In an inert solvent (e.g., toluene, dichloromethane) | Effective for sterically hindered phenols | Can be harsh; may require elevated temperatures |

| Zinc Bromide (ZnBr₂) | In dichloromethane (DCM) | Mild Lewis acid, good chemoselectivity reported | May be slower than stronger acids |

| Solid Acid Catalysts | Gas or liquid phase, elevated temperatures | Reusable, environmentally friendly | High temperatures may not be suitable for complex molecules |

The strategic incorporation and subsequent selective removal of the tert-butyl group, facilitated by the unique substitution pattern of 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol, underscores its value as a sophisticated tool in the art of organic synthesis.

Advanced Analytical and Spectroscopic Characterization Techniques in Chemical Research on 3 Bromomethyl 6 Tert Butyl 2,4 Xylenol

High-Resolution Spectroscopic Methods for Structural Assignment (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)

High-resolution spectroscopic techniques are indispensable for the definitive structural assignment of 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol. These methods probe the molecular structure at the atomic and functional group level, providing a comprehensive chemical portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a cornerstone for the structural analysis of organic molecules. For 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol, ¹H NMR spectroscopy would provide critical information about the electronic environment of the hydrogen atoms. The chemical shifts, integration of signals, and coupling patterns would allow for the precise assignment of each proton. For instance, the protons of the bromomethyl group (-CH₂Br) would be expected to appear as a distinct singlet, shifted downfield due to the electronegativity of the bromine atom. The aromatic proton would also present as a singlet, and the protons of the two methyl groups and the tert-butyl group would have characteristic chemical shifts and integrations.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol, with a molecular formula of C₁₃H₁₉BrO, the expected monoisotopic mass is approximately 270.06 g/mol . ncats.io High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high accuracy, thus verifying the elemental composition. Furthermore, the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of the bromine atom (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio), providing a clear signature for the presence of bromine in the molecule. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule through the absorption of infrared radiation. In the IR spectrum of 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol, characteristic absorption bands would be expected. A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. The C-H stretching vibrations of the alkyl and aromatic groups would appear in the 2850-3100 cm⁻¹ region. The C-O stretching of the phenol (B47542) would be observed around 1200 cm⁻¹. The presence of the C-Br bond would likely give rise to a signal in the fingerprint region, typically between 500 and 600 cm⁻¹.

| Spectroscopic Data (Predicted/Typical) for 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol | |

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic, bromomethyl, tert-butyl, and methyl protons with characteristic chemical shifts and integrations. |

| ¹³C NMR | Distinct signals for each unique carbon, including the bromomethyl carbon and aromatic carbons. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (approx. 271.19 g/mol ) with a characteristic bromine isotopic pattern. ncats.io |

| Infrared Spectroscopy | Broad -OH stretch, C-H stretches (aromatic and aliphatic), C-O stretch, and C-Br stretch. |

Chromatographic Separation and Purity Assessment in Reaction Development

Chromatographic techniques are essential for monitoring the progress of the synthesis of 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol, separating it from starting materials, byproducts, and impurities, and ultimately assessing its purity.

Gas Chromatography (GC) is a suitable method for the analysis of volatile and thermally stable compounds like substituted phenols. In the context of the synthesis of 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol, GC can be used to monitor the consumption of the starting material, 6-tert-butyl-2,4-xylenol, and the formation of the desired product. The purity of the final product can be determined by the relative area of the peak corresponding to the compound in the chromatogram. For instance, commercial reference materials of the precursor, 6-tert-butyl-2,4-xylenol, often specify a purity of >98.0% as determined by GC. This level of purity is crucial for subsequent reactions.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is widely applicable to a broad range of organic compounds. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be a common choice for the analysis of 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol. An HPLC method would allow for the separation of the product from non-volatile impurities that may not be amenable to GC analysis. The purity is assessed by integrating the peak area of the target compound relative to the total peak area in the chromatogram.

The development of a robust chromatographic method is a critical step in ensuring the quality control of the synthesized compound. Method validation would involve assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification.

| Chromatographic Methods for Purity Assessment | |

| Technique | Application in the study of 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol |

| Gas Chromatography (GC) | Monitoring reaction progress, separation of volatile components, and purity assessment of the final product. |

| High-Performance Liquid Chromatography (HPLC) | Separation from non-volatile impurities, quantitative analysis, and purity determination. |

X-ray Crystallography for Definitive Molecular Architecture Determination

For 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol, obtaining a single crystal of suitable quality would allow for its analysis by X-ray diffraction. The resulting crystal structure would confirm the connectivity of the atoms as determined by spectroscopic methods and provide detailed insight into its solid-state conformation. This would include the precise geometry of the substituted benzene (B151609) ring and the orientation of the bromomethyl, tert-butyl, and hydroxyl groups.

While there is no publicly available crystal structure for 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol at present, the application of this technique would provide the most definitive characterization of its molecular architecture. The predicted melting point of 76-77 °C suggests that it is a crystalline solid at room temperature, making it a potential candidate for X-ray crystallographic analysis. lookchem.com

Emerging Research Frontiers and Future Perspectives for 3 Bromomethyl 6 Tert Butyl 2,4 Xylenol Derivatives

Development of Sustainable and Green Chemistry Approaches for Synthesis

The future synthesis of 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol and its derivatives is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of safer chemicals. jcchems.comsemanticscholar.org Traditional synthetic methods often rely on hazardous reagents and solvents, generating significant waste. Modern approaches aim to mitigate this environmental impact.

Key research directions in green synthesis include:

Catalytic Processes: Shifting from stoichiometric reagents to catalytic alternatives can dramatically reduce waste. For the bromination step, exploring solid acid catalysts or enzyme-catalyzed reactions could replace conventional brominating agents that produce stoichiometric amounts of byproducts.

Alternative Solvents: Replacing chlorinated or volatile organic solvents with greener alternatives like ionic liquids, supercritical fluids, or even water can significantly improve the environmental profile of the synthesis. jcchems.comunito.it

Energy Efficiency: Investigating microwave-assisted or flow chemistry syntheses can reduce reaction times and energy consumption compared to traditional batch processing. semanticscholar.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. gcande.org This involves minimizing the use of protecting groups and choosing reactions that are inherently more efficient.

A comparative analysis of traditional versus green synthetic metrics highlights the potential for improvement.

Table 1: Comparison of Green Chemistry Metrics for Synthesis Pathways

| Metric | Traditional Synthesis Approach | Green Chemistry Goal | Potential Improvement |

|---|---|---|---|

| E-Factor (kg waste / kg product) | High (e.g., >50 for fine chemicals) gcande.org | Low (approaching 0) | Reduction in solvent and reagent waste. |

| Atom Economy | Often low due to multi-step processes and use of protecting groups. | High (>90%) | Maximizing incorporation of reactants into the final product. gcande.org |

| Solvent Choice | Use of volatile organic compounds (VOCs) or chlorinated solvents. | Benign solvents (water, ionic liquids) or solvent-free conditions. unito.it | Reduced environmental and health impacts. |

| Energy Consumption | High, due to prolonged heating/cooling in batch reactors. | Lower, through methods like microwave synthesis or flow chemistry. semanticscholar.org | Reduced carbon footprint and operational costs. |

Exploration of Novel Catalytic Transformations and Reaction Pathways

The reactivity of the bromomethyl group makes 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol a versatile building block for creating a wide range of derivatives. Future research will focus on employing novel catalytic systems to exploit this reactivity in new and efficient ways.

The primary reaction centers for this molecule are the benzylic bromide and the phenolic hydroxyl group. Novel transformations could include:

Cross-Coupling Reactions: The bromomethyl group is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex molecules.

Phase-Transfer Catalysis: For nucleophilic substitution reactions at the bromomethyl position, phase-transfer catalysis can enhance reaction rates and allow for the use of a wider range of nucleophiles under milder, often aqueous, conditions. jcchems.com

Organocatalysis: Exploring metal-free catalytic systems for transformations can reduce costs and eliminate heavy metal contamination in the final products.

Biocatalysis: The use of enzymes could offer highly selective transformations under mild conditions, for instance, in the stereoselective synthesis of chiral derivatives.

Table 2: Potential Catalytic Transformations for Derivative Synthesis

| Reaction Type | Functional Group Targeted | Potential Catalyst | Example Product Class |

|---|---|---|---|

| Suzuki Coupling | Bromomethyl | Palladium complexes (e.g., Pd(PPh₃)₄) | Aryl- or vinyl-substituted derivatives |

| Nucleophilic Substitution | Bromomethyl | Phase-Transfer Catalyst (e.g., TBAB) | Ethers, esters, thioethers, amines |

| Etherification (Williamson) | Phenolic Hydroxyl | Base (e.g., K₂CO₃) with catalyst | Aryl ethers |

| Oxidation | Phenolic Hydroxyl | Metal-based or organocatalysts | Quinone derivatives |

Interdisciplinary Research Integrating Compound Synthesis with Material Science or Polymer Chemistry

A significant frontier lies in the integration of 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol derivatives into advanced materials and polymers. The sterically hindered phenol (B47542) structure is a well-known antioxidant motif used to stabilize polymers like polyethylene and polyamides against thermal and oxidative degradation. researchgate.netnih.govtcichemicals.com

The key advantage of this compound is that the bromomethyl group provides a reactive site for covalently bonding the antioxidant moiety into a polymer backbone. This "polymer-bound antioxidant" approach offers distinct advantages over traditional additive methods:

Permanence: Covalent bonding prevents the antioxidant from leaching or migrating out of the polymer matrix over time, ensuring long-term stability.

High-Temperature Applications: Immobilization of the stabilizer allows for its use in materials processed at high temperatures where small-molecule additives would volatilize.

Improved Compatibility: Incorporation into the polymer chain ensures homogeneous distribution and avoids issues of phase separation.

Future research will likely focus on synthesizing monomers from 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol and copolymerizing them with commodity monomers to create new, high-performance polymers with built-in stability. beilstein-journals.org

Table 3: Applications in Polymer and Material Science

| Application Area | Role of the Derivative | Potential Benefit | Target Polymer Systems |

|---|---|---|---|

| Polymer Stabilization | As a co-monomer or grafting agent | Prevents degradation, extends material lifetime | Polyolefins, Polyesters, Polyamides |

| Functional Coatings | Surface modification agent | Imparts antioxidant and UV-stabilizing properties to surfaces | Epoxy resins, Acrylics |

| Reactive Flame Retardants | Bromine-containing monomer | Covalently bound flame retardancy with reduced leaching | Polyurethanes, Polystyrenes |

| High-Performance Resins | Building block for specialty resins | Enhanced thermal stability for demanding applications | Aerospace and automotive composites |

Advanced Computational Chemistry for Predicting Reactivity and Designing New Derivatives

Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new molecules and materials. iiit.ac.in For 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol and its derivatives, computational methods can provide deep insights into their properties and guide synthetic efforts.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to predict molecular geometries, reaction energies, and spectroscopic properties (e.g., NMR, IR spectra). This allows researchers to assess the feasibility of a proposed reaction pathway or confirm the structure of a newly synthesized derivative.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of these derivatives within a polymer matrix, helping to understand how they affect the material's bulk properties and predicting their effectiveness as stabilizers.

Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate molecular structure with antioxidant activity, researchers can screen virtual libraries of potential derivatives to identify candidates with enhanced performance before committing to their synthesis in the lab.

This in silico approach saves time and resources by focusing experimental work on the most promising candidates, accelerating the development of new materials with tailored properties.

Table 4: Role of Computational Methods in Derivative Design

| Computational Technique | Predicted Property / Application | Impact on Research |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanisms, activation energies, electronic structure, spectroscopic data. | Guides synthetic pathway selection and aids in structural elucidation. |

| Molecular Dynamics (MD) | Polymer-antioxidant interactions, diffusion coefficients, material morphology. | Predicts compatibility and long-term performance in polymer blends. |

| Machine Learning / QSAR | Prediction of antioxidant efficacy, thermal stability, or other desired properties. | Enables high-throughput virtual screening and rational design of new derivatives. iiit.ac.in |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol, and how do reaction conditions influence yield?

- Methodology : A common approach involves bromination of the parent compound, 6-tert-butyl-2,4-xylenol, using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent such as CCl₄ or acetonitrile. Temperature control (60–80°C) and stoichiometric ratios are critical to avoid over-bromination. For example, details a bromomethylation step in a similar tert-butyl-substituted phenol system, emphasizing the use of PPh₃ to stabilize intermediates . Yield optimization requires monitoring via TLC or HPLC, with typical yields ranging from 60–85% depending on purification methods (e.g., column chromatography or recrystallization).

Q. How is 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol characterized structurally, and what analytical techniques are prioritized?

- Methodology :

- Crystallography : Single-crystal X-ray diffraction (as in for a brominated coumarin derivative) confirms bond angles and stereochemistry .

- Spectroscopy : ¹H/¹³C NMR identifies the bromomethyl signal (~δ 4.3–4.5 ppm for CH₂Br) and tert-butyl protons (δ 1.2–1.4 ppm). IR spectroscopy verifies O–H (phenolic) and C–Br stretches .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 269.06 (C₁₃H₁₉BrO⁺) .

Q. What are the key stability considerations for handling and storing this compound?

- Methodology : The bromomethyl group is prone to hydrolysis under humid conditions. Storage recommendations include anhydrous environments (desiccator with silica gel) at –20°C in amber vials to prevent light-induced decomposition. ’s MSDS for 6-tert-butyl-2,4-xylenol notes similar stability challenges, recommending inert atmospheres (N₂/Ar) for long-term storage .

Advanced Research Questions

Q. How does the steric hindrance of the tert-butyl group influence the reactivity of the bromomethyl moiety in nucleophilic substitution reactions?

- Methodology : The tert-butyl group at the 6-position creates steric hindrance, slowing SN₂ reactions. Kinetic studies (e.g., using NaN₃ in DMF at varying temperatures) reveal rate constants 2–3× lower compared to less hindered analogs. Computational modeling (DFT) can quantify steric effects, as demonstrated in for a di-tert-butyl oxazolidine system . Competing elimination pathways (E2) may dominate under high-temperature or strongly basic conditions, requiring careful optimization of nucleophile strength and solvent polarity.

Q. What contradictions exist in reported melting points or spectral data for this compound, and how can they be resolved experimentally?

- Methodology : Discrepancies in melting points (e.g., reports mp 61–63°C for a related bromomethyl isoxazole) may arise from polymorphic forms or impurities . Resolve via:

- Recrystallization : Test solvents (hexane/EtOAc vs. MeOH/water) to isolate pure polymorphs.

- DSC/TGA : Differential scanning calorimetry identifies phase transitions and decomposition points.

- Cross-validation : Compare NMR data with literature (e.g., ’s CAS 93982-04-8 entry) .

Q. Can 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol serve as a precursor for deuterated or fluorinated analogs in tracer studies?

- Methodology : Yes. The bromomethyl group is amenable to isotopic exchange (e.g., using D₂O/K₂CO₃ for deuterium labeling) or halogen-switch reactions (e.g., AgF for fluorination). demonstrates deuterium incorporation in a tert-butyl acrylate system via Pd-catalyzed C–H activation, suggesting analogous strategies . Characterization of labeled products requires LC-MS with isotopic purity >98% and ¹⁹F NMR for fluorinated derivatives.

Q. How does this compound perform as a stabilizing agent or antioxidant in polymer systems compared to commercial alternatives?

- Methodology : Evaluate antioxidant efficacy via:

- DPPH Assay : Measure radical scavenging activity (IC₅₀) against standards like BHT.

- Thermogravimetric Analysis (TGA) : Compare thermal stability of polymer blends with/without the additive.

highlights phenolic antioxidants’ role in stabilizing polymers, with tert-butyl groups enhancing steric protection of the phenolic O–H group .

Data Contradiction Analysis

- Example : Conflicting reports on bromomethyl reactivity in polar vs. nonpolar solvents (e.g., vs. 12) may reflect solvent-dependent radical stability or competing side reactions. Address by replicating conditions with controlled O₂/moisture levels and using EPR spectroscopy to detect radical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.